molecular formula C12H11NO2S B1450831 1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 867330-01-6

1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No. B1450831
M. Wt: 233.29 g/mol
InChI Key: CVFSPXYVIUTMQL-UHFFFAOYSA-N
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Description

“1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” is a compound used for proteomics research . It is also known as Piceol, a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces .


Molecular Structure Analysis

The molecular formula of “1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” is C12H11NO2S, and its molecular weight is 233.29 . More detailed structural analysis would require additional resources or tools.

Scientific Research Applications

Synthesis and Anticancer Activity

A study explored the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a similar compound as a building block. This research aimed at developing potential anti-breast cancer agents. The synthesized compounds showed promising antitumor activities against MCF-7 tumor cells, indicating the relevance of such compounds in cancer research (Mahmoud et al., 2021).

Electrochemical Synthesis

Another study focused on the electrochemical synthesis of arylthiobenzazoles through the electrochemical oxidation of a closely related compound. This research demonstrates the utility of electrochemical methods in the synthesis of novel compounds with potential for various applications (Amani & Nematollahi, 2012).

Antibacterial Screening

Research on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives has also been conducted. These compounds, including variations of the compound , have been characterized and analyzed for their antibacterial activities, highlighting the compound's potential in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone reveals the broad potential of compounds within this chemical family for antimicrobial applications. These compounds were tested against various bacterial and fungal organisms, illustrating the scope for antimicrobial drug development (Kumar et al., 2019).

Fungicidal Activity

Research into the synthesis, crystal structure, and fungicidal activity of novel 1,5-Diaryl-1H-Pyrazol-3-Oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has been reported. This study provides insight into the design and efficacy of novel compounds for use in fungicidal applications, demonstrating the compound's versatility in agricultural or pharmaceutical fungicides (Liu et al., 2012).

properties

IUPAC Name

1-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-11(8(2)14)16-12(13-7)9-3-5-10(15)6-4-9/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFSPXYVIUTMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

CAS RN

867330-01-6
Record name 1-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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